molecular formula C4HBrN4OS B8303160 2-Bromo-thiazole-4-carbonyl azide

2-Bromo-thiazole-4-carbonyl azide

Cat. No. B8303160
M. Wt: 233.05 g/mol
InChI Key: ANHXGPSJVZXWAU-UHFFFAOYSA-N
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Patent
US07196104B2

Procedure details

To a stirred solution of 2-bromo-thiazole-4-carboxylic acid (5.33 g, 25.7 mmol) in anhydrous THF (40 mL) at 0° C., under N2, TEA (7.18 mL, 51.5 mmol) was added. After 30 min ethyl chloroformate (2.59 mL, 27.0 mmol) was added dropwise over 10 min. After 25 min a solution of NaN3 (1.76 g, 27.0 mmol) in H2O (12 mL) was added. The mixture was warmed to RT over 1 h then diluted with H2O (100 mL). The precipitate was filtered off and air dried to yield the title compound as a white amorphous solid. MS m/z: 233.2, 235.2 (M+H). Calc'd. for C4HBrN4OS-233.05.
Quantity
5.33 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
7.18 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
2.59 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.76 g
Type
reactant
Reaction Step Three
Name
Quantity
12 mL
Type
solvent
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[S:3][CH:4]=[C:5]([C:7]([OH:9])=O)[N:6]=1.ClC(OCC)=O.[N-:16]=[N+:17]=[N-:18].[Na+]>C1COCC1.O>[Br:1][C:2]1[S:3][CH:4]=[C:5]([C:7]([N:16]=[N+:17]=[N-:18])=[O:9])[N:6]=1 |f:2.3|

Inputs

Step One
Name
Quantity
5.33 g
Type
reactant
Smiles
BrC=1SC=C(N1)C(=O)O
Name
TEA
Quantity
7.18 mL
Type
reactant
Smiles
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
2.59 mL
Type
reactant
Smiles
ClC(=O)OCC
Step Three
Name
Quantity
1.76 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
Quantity
12 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitate was filtered off
CUSTOM
Type
CUSTOM
Details
air dried

Outcomes

Product
Name
Type
product
Smiles
BrC=1SC=C(N1)C(=O)N=[N+]=[N-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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